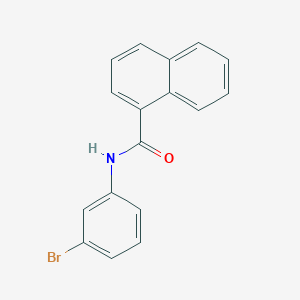![molecular formula C17H19N3O2 B374151 (4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE](/img/structure/B374151.png)
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a nitrobenzylidene group attached to a benzenediamine core, with diethyl groups on the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE typically involves the condensation reaction between N1,N~1~-diethyl-1,4-benzenediamine and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of the corresponding amine from the Schiff base.
Substitution: Various substituted derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE may have applications in various fields, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism of action of (4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE: Similar Schiff bases with different substituents on the aromatic ring or different alkyl groups on the nitrogen atoms.
N~1~,N~1~-dimethyl-N~4~-(2-nitrobenzylidene)-1,4-benzenediamine: A similar compound with methyl groups instead of ethyl groups.
N~1~,N~1~-diethyl-N~4~-(4-nitrobenzylidene)-1,4-benzenediamine: A similar compound with the nitro group in a different position on the benzylidene group.
Uniqueness
This compound is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other Schiff bases.
Eigenschaften
Molekularformel |
C17H19N3O2 |
|---|---|
Molekulargewicht |
297.35g/mol |
IUPAC-Name |
N,N-diethyl-4-[(2-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H19N3O2/c1-3-19(4-2)16-11-9-15(10-12-16)18-13-14-7-5-6-8-17(14)20(21)22/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
XGEMBWZUWCISAT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,10-Dichloro-8-methoxy-10,11-dihydrodibenzo[b,f]thiepine](/img/structure/B374068.png)



![Methyl 4-[(5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinyl)diazenyl]benzoate](/img/structure/B374074.png)









